methyl 4-({[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-({2-[4-OXO-2-(4-PYRIDYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyrimidobenzimidazole core, which is a fused ring system combining pyrimidine and benzimidazole moieties .
Preparation Methods
The synthesis of METHYL 4-({2-[4-OXO-2-(4-PYRIDYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzimidazole with aromatic aldehydes and thio derivatives under acidic conditions . The reaction is usually carried out in acetic acid (AcOH) medium with heating . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents or catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
METHYL 4-({2-[4-OXO-2-(4-PYRIDYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-({2-[4-OXO-2-(4-PYRIDYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways . The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar compounds include other pyrimidobenzimidazole derivatives, such as:
Pyrimido[1,2-a]benzimidazole: Known for its antiviral and anticancer properties.
Imidazole derivatives: These compounds have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Pyrazolo[3,4-d]pyrimidine: Used as CDK2 inhibitors in cancer treatment.
METHYL 4-({2-[4-OXO-2-(4-PYRIDYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is unique due to its specific structural features and the combination of pyridine, pyrimidine, and benzimidazole moieties, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C25H19N5O4 |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl 4-[[2-(4-oxo-2-pyridin-4-ylpyrimido[1,2-a]benzimidazol-10-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H19N5O4/c1-34-24(33)17-6-8-18(9-7-17)27-22(31)15-29-20-4-2-3-5-21(20)30-23(32)14-19(28-25(29)30)16-10-12-26-13-11-16/h2-14H,15H2,1H3,(H,27,31) |
InChI Key |
JARBQQHCGMPLDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=NC=C5 |
Origin of Product |
United States |
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